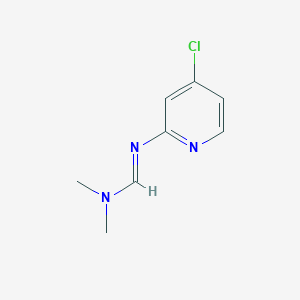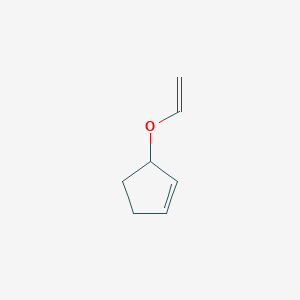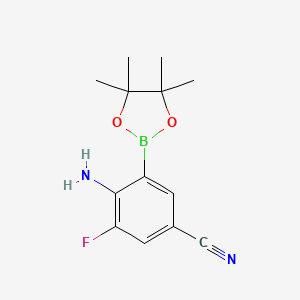
N'-(4-Chloropyridin-2-yl)-N,N-dimethylmethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chloropyridin-2-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 4-chloropyridine with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-Chloropyridin-2-yl)-N,N-dimethylmethanimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’-(4-Chloropyridin-2-yl)-N,N-dimethylmethanimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-(4-Chloropyridin-2-yl)-N,N-dimethylmethanimidamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit or activate these targets, leading to various biological outcomes. Further research is needed to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Chloropyridin-2-yl)pivalamide
- N-(3-Chloropyridin-2-yl)-N-((3R)-piperidin-3-yl)-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide
- N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
N’-(4-Chloropyridin-2-yl)-N,N-dimethylmethanimidamide is unique due to its specific structural features, such as the presence of a dimethylmethanimidamide group and a chlorine atom on the pyridine ring
Propiedades
Número CAS |
138240-35-4 |
|---|---|
Fórmula molecular |
C8H10ClN3 |
Peso molecular |
183.64 g/mol |
Nombre IUPAC |
N'-(4-chloropyridin-2-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C8H10ClN3/c1-12(2)6-11-8-5-7(9)3-4-10-8/h3-6H,1-2H3 |
Clave InChI |
RRSZGVMHWHVEBE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=NC1=NC=CC(=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol](/img/structure/B14127825.png)
![N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)dibenzo[b,d]thiophen-2-amine](/img/structure/B14127839.png)

![Dimethyl[bis(methylsulfanyl)]silane](/img/structure/B14127841.png)





![2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B14127874.png)



